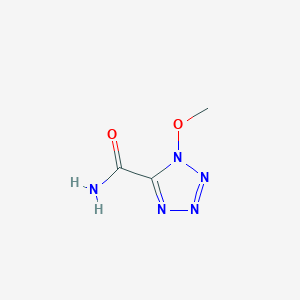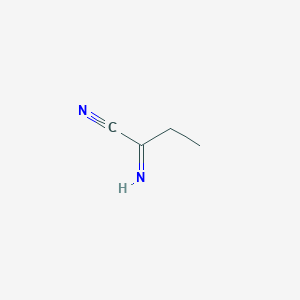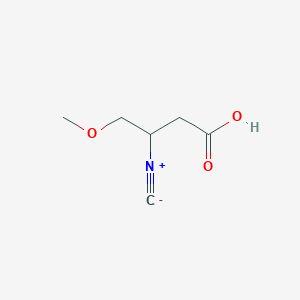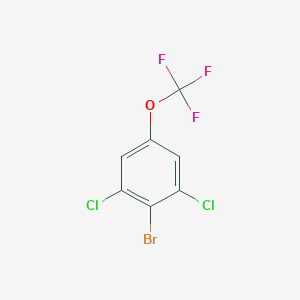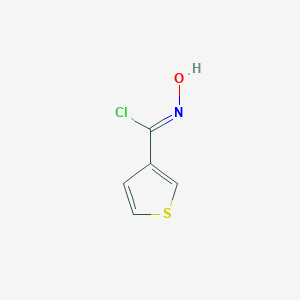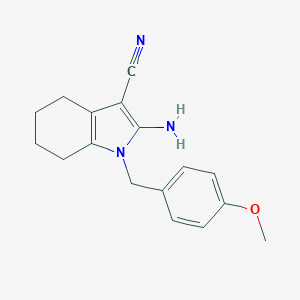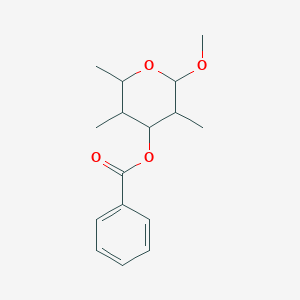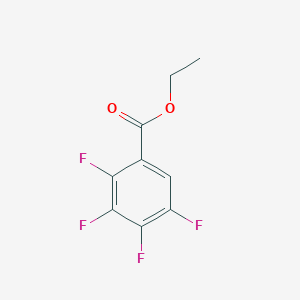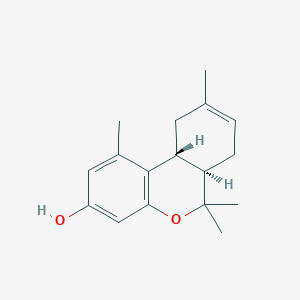
Carmethizole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carmethizole is a chemical compound that belongs to the class of barbiturates. It was first synthesized in the 1930s and has been used as a sedative and anesthetic agent. Carmethizole has also been studied for its potential use in scientific research due to its unique properties.
Scientific Research Applications
Carmethizole has been used in scientific research for its ability to bind to GABA receptors in the brain. GABA receptors are responsible for inhibiting neural activity, which can lead to sedative and anesthetic effects. Carmethizole has also been studied for its potential use in treating epilepsy and other neurological disorders.
Mechanism of Action
Carmethizole works by enhancing the activity of GABA receptors in the brain. This leads to increased inhibition of neural activity, resulting in sedative and anesthetic effects. Carmethizole has also been shown to have anticonvulsant properties, which may be related to its ability to enhance GABA receptor activity.
Biochemical and Physiological Effects
Carmethizole has a number of biochemical and physiological effects. It can cause sedation, muscle relaxation, and decreased respiratory rate. Carmethizole has also been shown to decrease blood pressure and heart rate. In addition, it can cause anticonvulsant effects and has been studied for its potential use in treating seizures.
Advantages and Limitations for Lab Experiments
Carmethizole has a number of advantages for lab experiments. It is relatively easy to synthesize and has well-understood pharmacological properties. Carmethizole has also been used in a number of studies, making it a well-established compound for scientific research. However, Carmethizole has limitations as well. It can be toxic at high doses and has a narrow therapeutic window. In addition, it has been shown to have a number of side effects, including respiratory depression and cardiovascular effects.
Future Directions
There are a number of potential future directions for Carmethizole research. One area of interest is its potential use in treating neurological disorders, such as epilepsy. Carmethizole has also been studied for its potential use in treating anxiety and other psychiatric disorders. In addition, there is ongoing research to better understand the mechanism of action of Carmethizole and its effects on GABA receptors. Finally, there is interest in developing new derivatives of Carmethizole that may have improved pharmacological properties.
Conclusion
Carmethizole is a barbiturate that has been used as a sedative and anesthetic agent. It has also been studied for its potential use in scientific research, particularly in the areas of neurology and psychiatry. Carmethizole works by enhancing the activity of GABA receptors in the brain, leading to sedative and anesthetic effects. While it has advantages for lab experiments, such as its well-understood pharmacological properties, it also has limitations, including toxicity at high doses and a narrow therapeutic window. Despite these limitations, there are a number of potential future directions for Carmethizole research, including its use in treating neurological and psychiatric disorders and the development of new derivatives with improved pharmacological properties.
Synthesis Methods
Carmethizole can be synthesized by reacting ethyl iodide with diethyl malonate in the presence of sodium ethoxide. The resulting product is then treated with urea and barium hydroxide to form the final compound. The synthesis method is relatively simple and can be performed in a laboratory setting.
properties
CAS RN |
117120-88-4 |
|---|---|
Product Name |
Carmethizole |
Molecular Formula |
C11H18N4O4S |
Molecular Weight |
302.35 g/mol |
IUPAC Name |
[1-methyl-5-(methylcarbamoyloxymethyl)-2-methylsulfanylimidazol-4-yl]methyl N-methylcarbamate |
InChI |
InChI=1S/C11H18N4O4S/c1-12-10(16)18-5-7-8(6-19-11(17)13-2)15(3)9(14-7)20-4/h5-6H2,1-4H3,(H,12,16)(H,13,17) |
InChI Key |
BGYXTIDVSRHUEP-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC1=C(N(C(=N1)SC)C)COC(=O)NC |
Canonical SMILES |
CNC(=O)OCC1=C(N(C(=N1)SC)C)COC(=O)NC |
Other CAS RN |
117120-88-4 |
synonyms |
1-methyl-2-(methylthio)-4,5-bis(hydroxymethyl)imidazole-bis(N-methylcarbamate) carmethizole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







